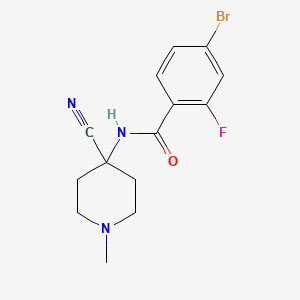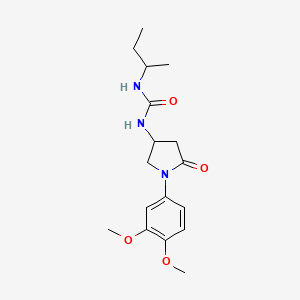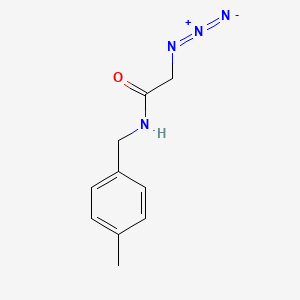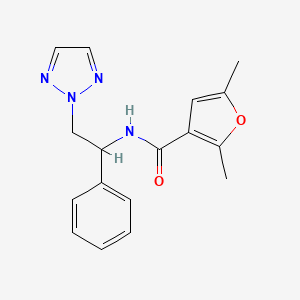![molecular formula C21H18N8 B2361561 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415552-31-5](/img/structure/B2361561.png)
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H18N8 and its molecular weight is 382.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Potential : Compounds similar to 2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile have been investigated for their antimicrobial properties. Specifically, pyrazolo[3,4-d]pyrimidine derivatives, closely related to this compound, demonstrated notable antibacterial and antifungal activity, underscoring their potential as antimicrobial agents (Holla et al., 2006).
- Synthesis for Antimicrobial Activity : Research on similar compounds has focused on their synthesis and subsequent evaluation for antimicrobial activity. This includes studies on pyrazolo[3,4-b]quinoline derivatives, which have shown effectiveness against various microbial strains (El-Sayed & Aboul‐Enein, 2001).
Cancer Research
- Anti-proliferative Activities : Derivatives of quinoline, which includes structures akin to this compound, have been explored for their anti-proliferative effects against human breast cancer cell lines. This research demonstrates the potential of such compounds in the realm of cancer treatment (Parveen et al., 2017).
DNA Detection and Molecular Probes
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, closely related to the compound , have been synthesized and identified as potential fluorescent probes for DNA detection. Their structural properties and interaction with DNA highlight their potential as molecular tools in research (Perin et al., 2011).
Antibacterial and Antifungal Research
- Antibacterial and Antifungal Synthesis : The synthesis of pyrazolo[3,4-b]quinoline derivatives and their subsequent antimicrobial testing indicates a significant interest in this class of compounds for developing new antibacterial and antifungal agents (Mishriky et al., 2001).
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8/c22-15-17-14-16-4-1-2-5-18(16)24-21(17)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-9-3-8-23-29/h1-9,14H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRRAGDXWRLFPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=CC=C5C=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)


![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)
![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)
![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)


